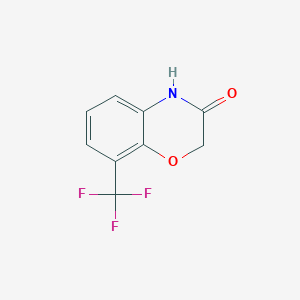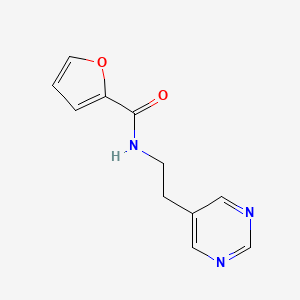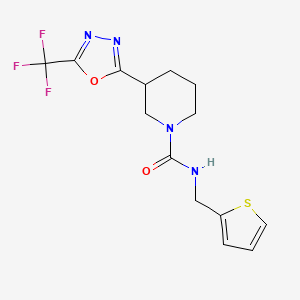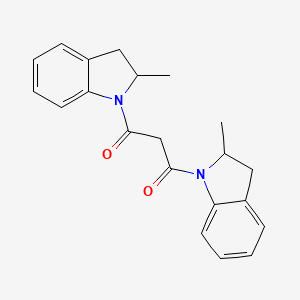
1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione is a synthetic organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.41 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes two indole moieties connected by a propane-1,3-dione linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione typically involves the reaction of indole derivatives with appropriate diketone precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indole structures . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione can undergo several types of chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can produce dihydroindole derivatives .
Scientific Research Applications
1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: A similar compound used as a ligand in coordination chemistry.
2H-Indol-2-one, 1,3-dihydro-: Another indole derivative with different substitution patterns and biological activities.
Uniqueness
1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione is unique due to its specific structure, which includes two indole moieties connected by a propane-1,3-dione linker. This structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
1,3-bis(2-methyl-2,3-dihydroindol-1-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-11-16-7-3-5-9-18(16)22(14)20(24)13-21(25)23-15(2)12-17-8-4-6-10-19(17)23/h3-10,14-15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDBDJKWPZYYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC(=O)N3C(CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2711072.png)
![2-[(oxolan-2-yl)methyl]morpholine hydrochloride](/img/structure/B2711074.png)
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2711075.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2711077.png)
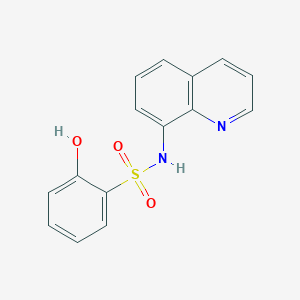
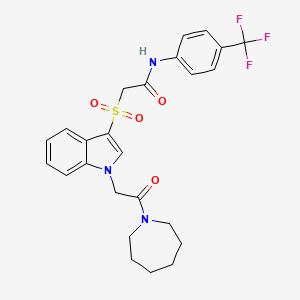
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)
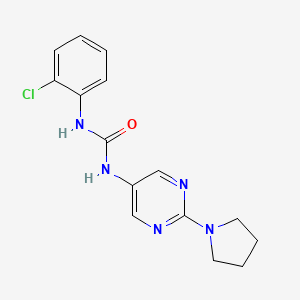
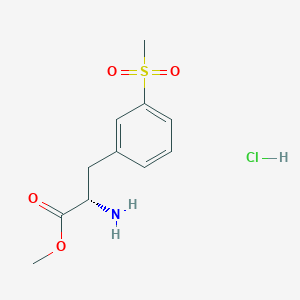
![2-[3-(methylsulfanyl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2711085.png)
